REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:10]2[CH2:11][N:12](C(=O)C)[CH2:13][CH2:14][C:9]=2[O:8][N:7]=1)=[O:5])[CH3:2].[ClH:18]>CCO.O>[ClH:18].[CH2:1]([O:3][C:4]([C:6]1[C:10]2[CH2:11][NH:12][CH2:13][CH2:14][C:9]=2[O:8][N:7]=1)=[O:5])[CH3:2] |f:4.5|
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Name
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5-acetyl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester
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Quantity
|
31.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NOC2=C1CN(CC2)C(C)=O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After two hours' heating
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
with refluxing
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Type
|
ADDITION
|
Details
|
introduced into 500 mL of cooled EtOAc (ice bath)
|
Type
|
CUSTOM
|
Details
|
The resultant precipitate was separated
|
Type
|
CUSTOM
|
Details
|
dried under a vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(=O)C1=NOC2=C1CNCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |